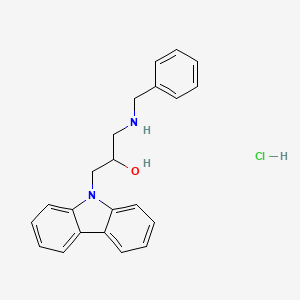

1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride, also known as Cbz-β-AP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a β-adrenergic receptor agonist and has been found to have significant effects on the cardiovascular system, making it a promising candidate for the treatment of various cardiovascular diseases.

Aplicaciones Científicas De Investigación

1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been found to have significant positive effects on heart function, including increasing cardiac output and reducing myocardial ischemia-reperfusion injury. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.

Mecanismo De Acción

The mechanism of action of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves its binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increases in cyclic AMP levels. This results in the activation of protein kinase A and downstream signaling pathways that contribute to the compound's physiological effects.

Efectos Bioquímicos Y Fisiológicos

1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been found to have a number of biochemical and physiological effects, including increasing cardiac output, reducing myocardial ischemia-reperfusion injury, and reducing inflammation and oxidative stress. Additionally, it has been shown to have positive effects on glucose metabolism and insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP in lab experiments is its specificity for β-adrenergic receptors, which allows for targeted activation of this pathway. However, one limitation is that its effects may be influenced by other factors, such as the presence of other compounds or variations in experimental conditions.

Direcciones Futuras

There are a number of potential future directions for research on 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP, including further exploration of its cardioprotective effects and potential therapeutic applications in other diseases, such as diabetes and metabolic syndrome. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as investigating its effects on other signaling pathways and cellular processes.

Métodos De Síntesis

The synthesis of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves a multi-step process that includes the condensation of benzylamine with 9H-carbazole-9-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the protection of the hydroxyl group with isopropylidene, resulting in the formation of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP hydrochloride.

Propiedades

IUPAC Name |

1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKUUDPGZLZUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5723280 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)